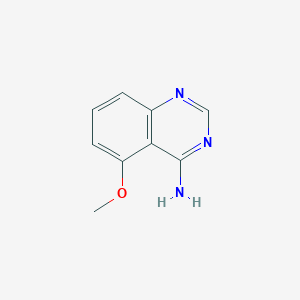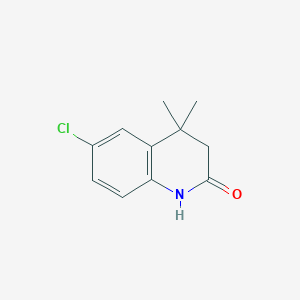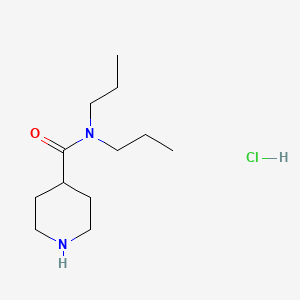![molecular formula C6H7BrN4 B1423675 [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide CAS No. 5595-14-2](/img/structure/B1423675.png)
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide
描述
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide typically involves a one-pot reaction. A common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This reaction is efficient and operationally simple, often carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more cost-effective and sustainable .
化学反应分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antifungal, antibacterial, and anticonvulsant agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
作用机制
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as myeloperoxidase and HIF prolyl hydrolase. The compound binds to these enzymes, altering their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
Uniqueness
Compared to these similar compounds, [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide exhibits unique properties such as higher stability and specific biological activities. Its ability to form hydrogen bonds and its structural configuration contribute to its distinct behavior in chemical and biological systems .
属性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOUCOYHJGEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


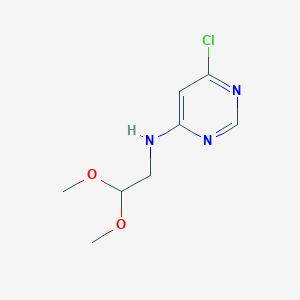
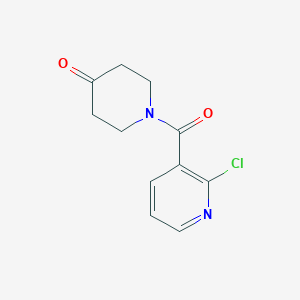
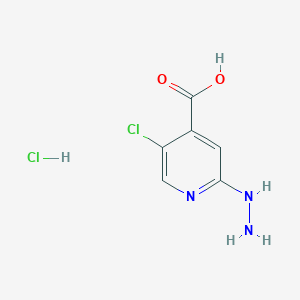
![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)
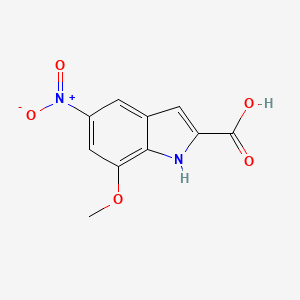
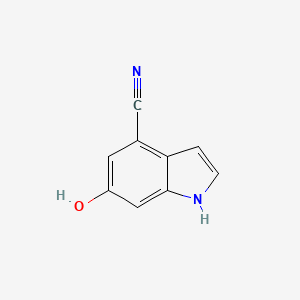

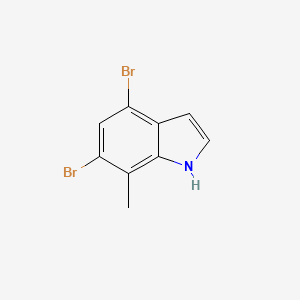
![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)
